molecular formula H3O4PZn B036437 Zinc Phosphate CAS No. 7779-90-0

Zinc Phosphate

Cat. No.: B036437
CAS No.: 7779-90-0
M. Wt: 163.4 g/mol
InChI Key: OXHXATNDTXVKAU-UHFFFAOYSA-N
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Description

Zinc phosphate is an inorganic compound with the chemical formula Zn₃(PO₄)₂. It appears as a white, odorless, and tasteless powder. This compound is widely used as a corrosion-resistant coating on metal surfaces, either as part of an electroplating process or applied as a primer pigment. It has largely replaced toxic materials based on lead or chromium and has become the most commonly used corrosion inhibitor .

Mechanism of Action

Target of Action

Zinc Phosphate (Zn3(PO4)2) is an inorganic compound that primarily targets metal surfaces, acting as a corrosion-resistant coating . In the field of dentistry, it is used as a cement for permanent metal and zirconium dioxide restorations . It also interacts with various enzymes and transcription factors within biological systems .

Mode of Action

This compound forms a protective layer on metal surfaces, preventing corrosion and enhancing durability . In dentistry, it is mixed with zinc oxide (ZnO) and magnesium oxide (MgO) powders along with a liquid consisting principally of phosphoric acid, water, and buffers to form a cement . On a cellular level, zinc is known to bind to around 3000 proteins in vivo, representing about 10% of the human proteome .

Biochemical Pathways

This compound plays a significant role in various biochemical pathways and cellular functions, such as response to oxidative stress, homeostasis, immune responses, DNA replication, DNA damage repair, cell cycle progression, apoptosis, and aging . It is required for the synthesis of protein and collagen, thus contributing to wound healing and maintaining healthy skin .

Pharmacokinetics

This compound is a white solid that is insoluble in water . This property affects its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, limiting its bioavailability. It is soluble in inorganic acids, ammonia, and ammonium salt solutions .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It contributes to the corrosion resistance of metal surfaces . In biological systems, it influences numerous physiological processes, including cell cycle progression, immune functions, and many other physiological procedures .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, the solubility of this compound in water decreases with increasing temperature . In biological systems, the availability of other nutrients in the environment influences the homeostasis of zinc within plants . Furthermore, the pH of the environment can affect the availability of zinc, especially in soils of low soluble organic matter .

Biochemical Analysis

Biochemical Properties

These enzymes, located on the external layer of the cell membrane, catalyze the hydrolysis of organic phosphate esters present in the extracellular space . Zinc and magnesium are significant co-factors for the biological activity of these enzymes .

Cellular Effects

The effects of Zinc Phosphate on cells are largely mediated through its interaction with ALPs. These enzymes are available in various body tissues and have distinct physiochemical properties . They influence cell function by catalyzing biochemical reactions involving phosphate esters .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role as a co-factor for ALPs. These enzymes require three metal ions, including two Zinc ions and one Magnesium ion, in their active site for their biological activity .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the function of ALPs. These enzymes can hydrolyze or transphosphorylate a wide variety of phosphated compounds .

Subcellular Localization

The subcellular localization of this compound is likely related to the localization of ALPs, as these enzymes are its primary interaction partners. ALPs are located primarily in the ectoplasm and are anchored to the plasma membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc phosphate is typically synthesized by the reaction of zinc oxide (ZnO) with phosphoric acid (H₃PO₄). The reaction occurs in an aqueous medium, producing this compound and water as byproducts: [ 3ZnO + 2H₃PO₄ \rightarrow Zn₃(PO₄)₂ + 3H₂O ]

Another method involves the reaction of zinc metal with phosphoric acid, which also produces hydrogen gas along with this compound: [ 3Zn + 2H₃PO₄ \rightarrow Zn₃(PO₄)₂ + 3H₂ ]

Industrial Production Methods: In industrial settings, this compound is produced by mixing zinc oxide and phosphoric acid under controlled conditions. The mixture is then heated to facilitate the reaction, and the resulting this compound is filtered, washed, and dried to obtain the final product .

Types of Reactions:

    Oxidation and Reduction: this compound itself is relatively stable and does not undergo significant oxidation or reduction under normal conditions.

    Substitution Reactions: this compound can participate in substitution reactions where the phosphate group is replaced by other anions or ligands.

Common Reagents and Conditions:

    Phosphoric Acid: Used in the synthesis of this compound.

    Zinc Oxide: A common starting material for the preparation of this compound.

Major Products Formed:

Scientific Research Applications

Chemistry: Zinc phosphate is extensively used as a corrosion inhibitor in the metal industry. It forms a protective layer on metal surfaces, preventing oxidation and corrosion.

Biology and Medicine: In dentistry, this compound is employed as a dental cement for securing crowns, bridges, and orthodontic appliances. Its biocompatibility and bonding capability make it an effective material for dental applications .

Industry: this compound is a common ingredient in paints and coatings due to its anti-corrosion properties. It is also used in the production of fertilizers, flame retardants, and glass manufacturing .

Environmental Applications: Recent studies have explored the use of this compound-based nanosheets for antibacterial and antioxidant activities, as well as for the sustainable decolorization of textile wastewater .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its widespread use as a corrosion inhibitor, particularly in replacing toxic materials like lead and chromium. Its stability, biocompatibility, and versatility in various applications make it a valuable compound in multiple fields .

Properties

CAS No.

7779-90-0

Molecular Formula

H3O4PZn

Molecular Weight

163.4 g/mol

IUPAC Name

phosphoric acid;zinc

InChI

InChI=1S/H3O4P.Zn/c1-5(2,3)4;/h(H3,1,2,3,4);

InChI Key

OXHXATNDTXVKAU-UHFFFAOYSA-N

SMILES

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2]

Canonical SMILES

OP(=O)(O)O.[Zn]

13847-22-8
14332-60-6
7779-90-0

physical_description

DryPowder;  Liquid;  OtherSolid, Liquid;  WetSolid

Pictograms

Environmental Hazard

Synonyms

PHOSPHORIC ACID ZINC SALT; ZINC PHOSPHATE TRIBASIC; ZINC PHOSPHATE (ORTHO); ZINC PHOSPHATE; ZINC ORTHOPHOSPHATE; bonderite40; bonderite880; c.i.77964

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of iron powder and zinc stearate and a mono, di or triester of phosphoric acid and long-chain alcohols, such as a mixture of phosphoric acid monostearyl ester and phosphoric acid distearyl ester having a melting point of 70° C., as antitack agent was pressed to form a molded article, the proportion of the antitack agents with respect to the weight of the iron powder being approximately 1.7% by weight, and the atomic ratio Zn:P being approximately 3:2. The molded article was heated in a nonreducing atmosphere, such as in nitrogen, to a maximum temperature of approximately 550° C., the antitack agents pyrolyzing to ZnO and P2O5, and the oxides reacting with each other to form zinc phosphate. As was determined, zinc phosphate has a high specific electrical resistance, adheres well to metals and protects especially iron from corrosion. The composite material obtained is suitable as a soft magnetic material for fast-acting electric valves.
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Synthesis routes and methods II

Procedure details

An aqueous acidic zinc phosphate coating solution was prepared in a five-gallon laboratory spray tank to contain 1.8 g/l zinc ions, 6.1 g/l phosphate ions, 0.11 g/l nitrite ions, 0.12 g/l nickel ions, and 0.3 g/l fluoride and 2.0 g/l nitrate ions. This solution was heated to 150° F., and when titrated in the conventional manner, was found to have a total acid of 12.0 points and a free acid of 0.8 point. In a second spray tank, a conventional alkaline cleaner was prepared at a concentration of 1 ounce per gallon and was heated to 145° F. In a third spray tank, a solution of a water soluble melamine-formaldehyde resin was prepared by dissolving 17.2 grams of resin R17 in 21.5 l water and adjusting the pH to 4.5 with 25% H3PO4 (80°F.). A number of 4 × 12 inch SAE 1010, cold rolled steel panels (CRS) and 4 × 12 inch minimum spangle commercial hot-dipped galvanized panels (GALV), temper rolled one percent, were sprayed in the sequence one minute cleaner, one-half minute fresh warm water spray rinse, one minute zinc phosphating solution, one-half minute cold water rinse, and one-half minute resin solution, after which they were dried in a circulating air oven for 5 minutes at 275° F. Control panels were prepared in the same manner except that they were oven dried following a one minute cold tap water rinse following the zinc phosphating step, or alternatively treated in commercial post-treatment solution containing about 0.04% chromic acid (CrO3) at a pH of about 4 (80° F.) for one-half minute following the cold water rinse and oven dried.
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Synthesis routes and methods III

Procedure details

An aqueous acidic zinc phosphate coating solution was prepared in a five-gallon laboratory spray tank to contain 1.2 g/l zinc ions, 1.0 g/l nickel ions, 1.0 g/l fluoride added as silicofluoride, 5.0 g/l phosphate ions, 2.0 g/l nitrate ions, and 0.1 g/l nitrite ions. This solution, when heated to 150° F., and when titrated in the conventional manner, was found to have a total acid of between 13.0 and 14.6 points, and a free acid of between 1.0 and 1.3 points. In a second spray tank, a conventional alkaline cleaner was prepared at a concentration of one ounce per gallon and was heated to 145°-150° F. A third spray tank was used to contain the melamine-formaldehyde resin/tannin post-treatment solutions detailed in Table XVIII. A number of 4 × 12 inch SAE 1010, cold rolled steel panels (CRS) and 4 × 12 inch minimum spangle commercial hot-dipped galvanized panels (GALV), temper rolled one percent, were sprayed in the sequence one minute cleaner, one-half minute fresh warm water spray rinse, 1 minute zinc phosphate solution, one-half minute cold water rinse, and one-half minute melamine-formaldehyde resin/tannin solution detailed in the table, after which they were dried in a circulating air oven for 5 minutes at 325° F. Control panels were prepared in the same manner except that they were oven dried following a one-half minute tap water rinse and a one-half minute deionzed water rinse, or alternatively treated in a commercial post-treatment solution containing about 0.04% chromic acid at a pH of about 4 at 80° F. for one-half minute following the cold water rinse and oven dried. Other control panels were prepared in the same manner except that they were treated in a solution containing 0.25 g/l of tannin T9 at a pH of 4.6 (adjusted with H3PO4) at 80° F. for one-half minute following the cold water rinse and oven dried. In this example, all panels were oven dried for 5 minutes at 325° F.
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Synthesis routes and methods IV

Procedure details

An aqueous solution of 13.67 g 50 wt % H3PO2 was combined with 5.00 g deionized water to form a clear, colorless solution contained in a 250 ml Pyrex beaker. To this solution was added 46.23 g zinc nitrate hexahydrate salt, Zn(NO3)26H2O (Aldrich Chemical Co., Inc. #22,873-7, CAS #10196-18-6), equivalent to 21.97 wt. % Zn. The molar ratio of [Zn]2+/[PO4]−3 in this mixture was 3/2 and the equivalent solids level [as Zn3(PO4)2] was 27.5 wt. %.
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Synthesis routes and methods V

Procedure details

Ten ml of 17% zinc solution were added to a liter of water. Later 20 grams of potassium phosphate were added and dissolved. Zinc phosphate formed a precipitate. Phosphorous acid was then added to lower the pH and clear the solution. Once clear 30 μl of the solution prepared in example 35 was added. This acidic solution, which was acidic, then remained undisturbed for a day, after which the pH was adjusted to 10 with the addition of MEA The zinc solution comprising chelated zinc remained clear, free of precipitates, and colorless.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc Phosphate
Reactant of Route 2
Reactant of Route 2
Zinc Phosphate
Reactant of Route 3
Zinc Phosphate
Reactant of Route 4
Zinc Phosphate
Reactant of Route 5
Zinc Phosphate
Customer
Q & A

Q1: What is the molecular formula and weight of the most common form of zinc phosphate found in these studies?

A1: The most commonly encountered form of this compound in these studies is this compound tetrahydrate, with the molecular formula Zn₃(PO₄)₂·4H₂O [, , ]. Its molecular weight is 458.14 g/mol.

Q2: What spectroscopic techniques were used to characterize this compound in these studies?

A2: Several spectroscopic techniques were employed to characterize this compound, including: * X-ray diffraction (XRD) to determine crystal structure and phase identification [, , , , ].* Infrared (IR) spectroscopy to analyze chemical bonds and identify functional groups []. * Raman spectroscopy to identify and quantify components and study surface structure [].* Energy-dispersive X-ray spectroscopy (EDS) to determine elemental composition [, ]. * X-ray photoelectron spectroscopy (XPS) to analyze elemental composition and chemical states of elements [].* Scanning electron microscopy (SEM) to visualize surface morphology and microstructure [, , , , , , ].

Q3: How does the microstructure of this compound cement change with the addition of zinc oxide nanoparticles?

A3: The addition of zinc oxide nanoparticles to this compound cement leads to a denser microstructure with reduced cracks and a more homogeneous distribution of the nanoparticles []. This improvement in microstructure contributes to enhanced hardness and compressive strength of the cement.

Q4: How does the presence of iron impurities affect amorphous this compound?

A4: Iron impurities significantly inhibit the recrystallization of amorphous this compound []. During ball-milling, iron gets oxidized and incorporated into the this compound structure, replacing some zinc ions and creating zinc vacancies. These vacancies, coupled with Fe³⁺, bind water molecules more strongly, reducing water mobility and hindering recrystallization.

Q5: How do the anti-alkaline properties of this compound crystal films change with varying manganese content?

A5: As the manganese content in this compound crystal films increases, their resistance to alkaline solutions improves, particularly in highly alkaline environments (pH 13) []. This enhancement is attributed to the modification of the chemical structure of the this compound crystal films by manganese ions.

Q6: Does the addition of stannous fluoride to this compound cement affect its physical properties?

A6: While previous studies suggested minimal impact on setting time and compressive strength when replacing water with stannous fluoride solution [], further research is needed to assess the effects of higher fluoride concentrations on other properties like consistency, film thickness, solubility, and disintegration [].

Q7: What factors affect the quality of this compound coatings on steel in the automotive industry?

A7: The quality of this compound coatings on steel is significantly influenced by the surface characteristics of the steel substrate []. For example, the presence of residual zinc on one-side electrogalvanized steel can lead to less phosphorus incorporation in the coating, affecting its adhesion and anti-corrosion properties.

Q8: What are the advantages of using this compound as a pigment in waterborne epoxy paints for steel protection?

A8: this compound pigments in waterborne epoxy paints provide efficient steel protection due to both barrier effects and the formation of a stable ferric phosphate layer []. This dual action effectively inhibits corrosion, even under damaged coating areas.

Q9: What are the potential applications of this compound cement in biomedical fields?

A9: Research suggests that this compound cement exhibits biocompatibility with human osteoblast-like cells [, ]. This finding suggests potential applications in bone contact applications, although further in vivo studies are needed to confirm its suitability.

Q10: How does this compound interact with stainless steel in dental applications?

A10: this compound cement exhibits varying bond strengths with different dental materials []. For example, it shows lower bond strength to stainless steel compared to glass ionomer cement and polycarboxylate cement.

Q11: What is the impact of incorporating Bioglass® powder into this compound cement?

A11: The incorporation of Bioglass® powder into this compound cement enhances its bioactivity, promoting the formation of a Ca-P layer on its surface in simulated body fluid []. This modification improves cell attachment and activity without significantly impacting the cement's mechanical or physicochemical properties.

Q12: Can temporary cement cleaning methods impact the retention of crowns cemented with this compound cement?

A12: The use of temporary cement and its cleaning methods can affect the retention of permanently cemented crowns []. While air-abrasion after temporary cement removal improves the retention of crowns cemented with this compound cement, using temporary cement generally reduces the retention of crowns cemented with resin-modified glass ionomer cement.

Q13: How does the micro-osmosis of Mineral Trioxide Aggregate (MTA) compare to this compound cement when used as a cement for casting dowel pins?

A13: MTA exhibits significantly lower micro-osmosis compared to this compound cement when used as a cement for casting dowel pins []. This superior performance suggests that MTA might be a better choice for minimizing microleakage and potential bacterial contamination in dental applications.

Q14: What are the environmental concerns related to traditional this compound treatments, and what are the alternatives?

A15: Traditional this compound treatments often generate sludge, raising environmental concerns. To address this, researchers are exploring alternative this compound treating solutions that are sludge-free and environmentally friendly []. These solutions typically involve specific molar ratios of zinc, phosphoric acid, and nitric acid, along with additives to control the reaction and prevent sludge formation.

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